An In-depth Technical Guide to 3-Isopropylphenylboronic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Isopropylphenylboronic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Isopropylphenylboronic acid, a member of the versatile family of organoboron compounds, serves as a crucial building block in modern organic synthesis. Its utility is particularly pronounced in the realm of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds. This reaction is a cornerstone in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the chemical and physical properties of 3-isopropylphenylboronic acid, detailed experimental protocols for its synthesis and application in Suzuki coupling, and essential safety information.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-isopropylphenylboronic acid is essential for its effective use in research and development. While some experimental values are not widely reported in the literature, the following tables summarize its key known and predicted properties.
Table 1: General and Physical Properties of 3-Isopropylphenylboronic Acid
| Property | Value | Source |
| Chemical Name | 3-Isopropylphenylboronic acid | - |
| Synonyms | (3-(1-Methylethyl)phenyl)boronic acid, 3-Cumylboronic acid | - |
| CAS Number | 216019-28-2 | [1][2] |
| Molecular Formula | C₉H₁₃BO₂ | [1][2] |
| Molecular Weight | 164.01 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | - |
| Melting Point | Not available (n/a) | [3] |
| Boiling Point | Not available (n/a) | [3] |
Note: The melting point of the isomeric 4-isopropylphenylboronic acid is reported to be in the range of 110-112 °C[4][5]. This can serve as a useful reference point.
Table 2: Solubility Profile of Phenylboronic Acids
While specific quantitative solubility data for 3-isopropylphenylboronic acid is limited, the general solubility trends for phenylboronic acids in common organic solvents are as follows:
| Solvent Type | General Solubility |
| Ethers (e.g., Diethyl ether, THF) | High |
| Ketones (e.g., Acetone) | High |
| Chlorinated Solvents (e.g., Chloroform) | Moderate |
| Aromatic Hydrocarbons (e.g., Toluene) | Low to Moderate |
| Aliphatic Hydrocarbons (e.g., Hexanes) | Poor |
| Water | Poorly soluble |
The isopropyl group in the meta position is expected to increase its solubility in less polar organic solvents compared to unsubstituted phenylboronic acid.
Synthesis of 3-Isopropylphenylboronic Acid
The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent (Grignard or organolithium) with a trialkyl borate, followed by acidic hydrolysis. The following is a representative experimental protocol for the synthesis of 3-isopropylphenylboronic acid from 3-bromocumene.
Experimental Protocol: Synthesis from 3-Bromocumene
Materials:
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3-Bromocumene (1-bromo-3-isopropylbenzene)
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Magnesium turnings
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Anhydrous tetrahydrofuran (THF)
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Triisopropyl borate
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Hydrochloric acid (1 M)
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Diethyl ether
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Anhydrous sodium sulfate
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Round-bottom flask, condenser, dropping funnel, magnetic stirrer, and other standard glassware
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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Grignard Reagent Formation:
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In a flame-dried, three-necked round-bottom flask equipped with a condenser, a dropping funnel, a magnetic stir bar, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
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Add a small crystal of iodine to activate the magnesium.
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Under a positive pressure of nitrogen, add anhydrous THF to cover the magnesium.
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In the dropping funnel, place a solution of 3-bromocumene (1.0 equivalent) in anhydrous THF.
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Add a small amount of the 3-bromocumene solution to initiate the Grignard reaction (indicated by heat evolution and disappearance of the iodine color).
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Once the reaction has initiated, add the remaining 3-bromocumene solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
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Cool the Grignard solution to -78 °C using a dry ice/acetone bath.
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Slowly add a solution of triisopropyl borate (1.2 equivalents) in anhydrous THF via the dropping funnel, maintaining the temperature below -60 °C.
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After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
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Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 1 M hydrochloric acid until the solution is acidic (pH ~1-2).
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Stir the mixture vigorously for 30 minutes.
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Transfer the mixture to a separatory funnel and separate the layers.
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Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude 3-isopropylphenylboronic acid.
-
-
Purification:
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The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to afford the pure 3-isopropylphenylboronic acid as a white crystalline solid.
-
Application in Suzuki-Miyaura Cross-Coupling
3-Isopropylphenylboronic acid is a valuable coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds. The following is a general protocol for the coupling of 3-isopropylphenylboronic acid with an aryl bromide.
Experimental Protocol: Suzuki-Miyaura Coupling with 4-Bromoanisole
Materials:
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3-Isopropylphenylboronic acid
-
4-Bromoanisole
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)
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Potassium carbonate (K₂CO₃)
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Toluene
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Ethanol
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Water
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Ethyl acetate
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Saturated sodium bicarbonate solution
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Brine
-
Anhydrous magnesium sulfate
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Schlenk tube or similar reaction vessel
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Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
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To a Schlenk tube, add 3-isopropylphenylboronic acid (1.2 equivalents), 4-bromoanisole (1.0 equivalent), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).
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Evacuate and backfill the tube with an inert gas (repeat three times).
-
-
Solvent and Base Addition:
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Add a degassed mixture of toluene and ethanol (e.g., 4:1 v/v).
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Add a degassed 2 M aqueous solution of potassium carbonate (2.0 equivalents).
-
-
Reaction:
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Heat the reaction mixture to 80-90 °C and stir vigorously overnight.
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Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and water.
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Transfer to a separatory funnel and separate the layers.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-isopropyl-4'-methoxybiphenyl.
-
Safety Information
3-Isopropylphenylboronic acid, like other boronic acids, should be handled with appropriate safety precautions in a laboratory setting.
Table 3: Hazard and Safety Information
| Category | Information |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/ eye protection/ face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
It is crucial to consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this compound.
Conclusion
3-Isopropylphenylboronic acid is a valuable and versatile reagent in organic synthesis, particularly for the construction of biaryl scaffolds through the Suzuki-Miyaura cross-coupling reaction. Its straightforward synthesis and reactivity make it an important tool for researchers in drug discovery and materials science. By following the detailed protocols and safety guidelines outlined in this technical guide, scientists can effectively and safely utilize this compound to advance their research endeavors.
